2-methoxy-4-prop-2-enylphenol;[(E)-prop-1-enyl]benzene

Catalog No.
S622839
CAS No.
8007-80-5
M.F
C19H22O2
M. Wt
282.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-methoxy-4-prop-2-enylphenol;[(E)-prop-1-enyl]ben...

CAS Number

8007-80-5

Product Name

2-methoxy-4-prop-2-enylphenol;[(E)-prop-1-enyl]benzene

IUPAC Name

2-methoxy-4-prop-2-enylphenol;[(E)-prop-1-enyl]benzene

Molecular Formula

C19H22O2

Molecular Weight

282.4 g/mol

InChI

InChI=1S/C10H12O2.C9H10/c1-3-4-8-5-6-9(11)10(7-8)12-2;1-2-6-9-7-4-3-5-8-9/h3,5-7,11H,1,4H2,2H3;2-8H,1H3/b;6-2+

InChI Key

JKTRXPUEIZZFGE-RPPWHJSFSA-N

SMILES

CC=CC1=CC=CC=C1.COC1=C(C=CC(=C1)CC=C)O

Solubility

1 volume in 3 volumes of 70% ethanol at 20 °C (Cassia oil); 1 volume in 2 volumes of 70% ethanol at 20 °C (Cinnamon leaf oil); 1 volume in at least 3 volumes of 70% ethanol (Cinnamon bark oil)
Slightly soluble in wate

Canonical SMILES

CC=CC1=CC=CC=C1.COC1=C(C=CC(=C1)CC=C)O

Isomeric SMILES

C/C=C/C1=CC=CC=C1.COC1=C(C=CC(=C1)CC=C)O

Antibacterial Properties

Cassia oil, extracted from the leaves or bark of Cinnamomum cassia, has been shown to possess antibacterial properties against various bacterial strains, including multidrug-resistant ones. The main active compound responsible for this effect is believed to be cinnamaldehyde, although other components in the oil may also contribute [, ].

Studies have demonstrated its effectiveness against Gram-positive bacteria like Staphylococcus aureus and Bacillus cereus, as well as Gram-negative bacteria like Escherichia coli and Klebsiella pneumoniae [, ].

However, it's important to note that research is still ongoing, and the optimal concentration and application method of cassia oil for antibacterial purposes require further investigation [].

Anti-inflammatory Effects

Cassia oil exhibits anti-inflammatory properties, potentially offering benefits in managing inflammatory conditions. Studies suggest that cinnamaldehyde, the major component of the oil, plays a role in this effect by inhibiting the production of inflammatory mediators like cytokines [].

Research using cell models indicates that cassia oil can suppress inflammatory responses triggered by lipopolysaccharide, a substance known to activate the immune system and contribute to inflammation [].

Further research is needed to determine the potential of cassia oil for treating inflammatory diseases in humans, and the safety and efficacy of its various delivery methods need to be carefully evaluated [].

Other Potential Applications

Scientific research is exploring various other potential applications of cassia oil. Some preliminary studies suggest its potential benefits in:

  • Antioxidant activity: Cassia oil may possess antioxidant properties, which could help protect cells from damage caused by free radicals [].
  • Anticancer properties: Some studies have shown that cassia oil exhibits antitumor effects in certain cancer cell lines, but further research is needed to understand its potential for cancer treatment [].
  • Blood sugar control: Limited research suggests that cassia oil may improve blood sugar control, but more studies are needed to confirm this effect and determine its safety and efficacy for diabetes management [].

2-Methoxy-4-prop-2-enylphenol, also known as eugenol, is a phenolic compound with the molecular formula C10H12O2C_{10}H_{12}O_2 and a molecular weight of approximately 164.2 g/mol. This compound is characterized by a methoxy group and a prop-2-enyl side chain attached to a phenolic ring. It appears as a pale yellow to yellow liquid with a characteristic clove-like aroma, making it widely recognized in the flavoring and fragrance industries. Eugenol is slightly soluble in water but miscible with organic solvents like ethanol and ether .

The mechanism of action for cassia oil's various effects is still being investigated. Cinnamaldehyde, the major component, is believed to be responsible for most of its bioactivity. Here are some proposed mechanisms:

  • Antimicrobial activity: Cinnamaldehyde disrupts the cell membranes of bacteria and fungi, leading to cell death [].
  • Antioxidant activity: Cinnamaldehyde acts as a free radical scavenger, protecting cells from oxidative damage [].
  • Anti-inflammatory activity: Cinnamaldehyde may inhibit the production of inflammatory mediators, potentially reducing inflammation.
, including:

  • Alkylation: The methoxy group can be substituted, leading to derivatives that possess different biological activities.
  • Oxidation: Under oxidative conditions, eugenol can form various products, including quinones.
  • Isomerization: Eugenol can be converted into isoeugenol through heating under specific conditions, which involves rearranging the double bond in the prop-2-enyl group .

Eugenol exhibits significant biological activities, including:

  • Antioxidant Properties: It has been shown to inhibit lipid peroxidation, which is crucial for protecting cellular membranes from oxidative damage .
  • Antimicrobial Activity: Eugenol demonstrates antibacterial and antifungal effects against various pathogens, making it useful in food preservation and medicinal applications .
  • Analgesic and Anti-inflammatory Effects: It has been traditionally used in dentistry for its analgesic properties and is being studied for potential therapeutic uses in pain management .

Eugenol finds extensive applications across various fields:

  • Flavoring Agent: It is commonly used in food products for its aromatic properties.
  • Fragrance Industry: Due to its pleasant scent, eugenol is utilized in perfumes and cosmetics.
  • Pharmaceuticals: Its antimicrobial and analgesic properties make it an ingredient in dental products and topical analgesics.
  • Pesticides and Preservatives: Eugenol has applications as a natural pesticide due to its insecticidal properties .

Research has indicated that eugenol can interact with various biological systems:

  • Synergistic Effects with Other Compounds: Studies have shown that eugenol can enhance the efficacy of certain antibiotics when used in combination therapies.
  • Mechanisms of Action: Its antioxidant activity may involve scavenging free radicals and chelating metal ions, which can prevent oxidative stress in biological systems .

Similar Compounds

Several compounds share structural similarities with eugenol, each possessing unique properties:

Compound NameMolecular FormulaKey Features
IsoeugenolC10H12O2C_{10}H_{12}O_2Geometric isomer of eugenol; used in fragrances
AllylbenzeneC9H10C_9H_{10}Simple allyl derivative; less complex structure
4-Allyl-2-methoxyphenolC10H12O2C_{10}H_{12}O_2Direct precursor to eugenol; similar properties
Eugenyl acetateC12H14O3C_{12}H_{14}O_3Ester derivative; used for flavoring
1-Hydroxy-2-methoxy-4-prop-1-enylbenzeneC10H12O3C_{10}H_{12}O_3Hydroxy derivative; potential for different reactivity

Eugenol's unique combination of properties—its aromatic profile, biological activities, and versatility—distinguishes it from these similar compounds. Its applications span from culinary uses to medicinal applications, showcasing its importance in both natural and synthetic contexts .

Primary Sources and Distribution

The most abundant natural source of 2-methoxy-4-prop-2-enylphenol is Syzygium aromaticum, commonly known as clove, where it constitutes the primary volatile component [1] [3]. Research has demonstrated that different parts of the clove plant contain varying concentrations of this compound, with the highest levels found in stem tissues [27]. Clove buds, the commercially harvested portion, typically contain 70-90% eugenol in their essential oil fraction [1] [3] [24]. The leaves of Syzygium aromaticum exhibit eugenol concentrations ranging from 82-88%, while the stem bark demonstrates the highest concentration at 95-98% [24] [27].

Cinnamomum species, particularly Cinnamomum verum, represent another significant source of 2-methoxy-4-prop-2-enylphenol [7] [26]. The compound is primarily concentrated in the leaf tissues of cinnamon plants, with concentrations varying considerably based on species and geographical origin [7]. Studies have reported eugenol content in cinnamon leaves ranging from 20-80%, with substantial variation observed among different Cinnamomum species [26]. This variation is attributed to genetic factors, environmental conditions, and the specific part of the plant analyzed [7].

Basil Species and Eugenol Production

Members of the Ocimum genus, particularly Ocimum basilicum and Ocimum tenuiflorum, serve as important sources of 2-methoxy-4-prop-2-enylphenol [1] [21]. Sweet basil (Ocimum basilicum) produces eugenol primarily in specialized glandular trichomes located on leaf surfaces [21]. The compound accumulates in peltate glands, which function as highly specialized structures for phenylpropene synthesis and storage [21]. Research has identified that eugenol content in sweet basil ranges from 45-70% of the total essential oil composition [1] [21].

Holy basil (Ocimum tenuiflorum) demonstrates consistently high eugenol production, with concentrations typically ranging from 70-85% of the essential oil content [26]. The biosynthesis and accumulation of eugenol in Ocimum species occurs through tissue-specific expression of biosynthetic enzymes, with the highest activity observed in young, actively growing tissues [13]. Studies have revealed that eugenol production in basil species is not limited to aerial parts, as root tissues also possess the capability for eugenol biosynthesis [13].

Plant Source (Scientific Name)Eugenol Content (%)Plant Part UsedReference
Clove bud (Syzygium aromaticum)70-90Dried flower buds [1] [3] [24]
Clove leaf (Syzygium aromaticum)82-88Leaves [1] [3] [24]
Clove stem (Syzygium aromaticum)95-98Stem bark [27]
Cinnamon leaf (Cinnamomum verum)20-80Leaves [7] [26]
Holy Basil (Ocimum tenuiflorum)70-85Leaves [26]
Sweet Basil (Ocimum basilicum)45-70Leaves and flowering tops [1] [21]
Nutmeg (Myristica fragrans)4-8Seeds [3] [26]

Additional Plant Sources

Beyond the primary sources, 2-methoxy-4-prop-2-enylphenol occurs in numerous other plant species, albeit in lower concentrations [26]. Myristica fragrans (nutmeg) contains modest levels of the compound, typically 4-8% of the essential oil composition [3] [26]. Various other aromatic plants, including certain members of the Lamiaceae and Myrtaceae families, produce eugenol as a secondary metabolite [26]. The widespread distribution of this compound across diverse plant families suggests its fundamental importance in plant biochemistry and ecology [21].

Biosynthesis in Syzygium aromaticum

Molecular Basis of Eugenol Production

The biosynthesis of 2-methoxy-4-prop-2-enylphenol in Syzygium aromaticum follows the general phenylpropanoid pathway, beginning with the amino acid tyrosine [1]. The initial step involves the conversion of L-tyrosine to p-coumaric acid through the action of tyrosine ammonia lyase [1] [10]. This enzymatic reaction represents the entry point into the phenylpropanoid biosynthetic network, which serves as the foundation for numerous secondary metabolites [1].

The pathway proceeds through a series of hydroxylation and methylation reactions [1] [10]. P-coumaric acid undergoes hydroxylation by p-coumarate 3-hydroxylase, utilizing oxygen and nicotinamide adenine dinucleotide phosphate as cofactors, to produce caffeic acid [1] [10]. Subsequently, caffeic acid O-methyltransferase catalyzes the methylation of caffeic acid using S-adenosyl methionine as the methyl donor, resulting in the formation of ferulic acid [1] [10].

Enzymatic Conversion to Eugenol Precursors

The conversion of ferulic acid to eugenol involves several critical enzymatic steps [1] [10]. 4-Hydroxycinnamoyl-coenzyme A ligase activates ferulic acid by forming feruloyl-coenzyme A, which serves as the substrate for subsequent reduction reactions [1] [10]. Cinnamoyl-coenzyme A reductase then reduces feruloyl-coenzyme A to coniferaldehyde using nicotinamide adenine dinucleotide phosphate as the reducing agent [1] [10].

Coniferaldehyde undergoes further reduction by cinnamyl alcohol dehydrogenase to produce coniferyl alcohol [1] [10]. This step represents a crucial branch point in the phenylpropanoid pathway, as coniferyl alcohol serves as a precursor for both lignin biosynthesis and eugenol production [1]. The divergence toward eugenol biosynthesis requires the action of coniferyl alcohol acetyltransferase, which converts coniferyl alcohol to coniferyl acetate using acetyl-coenzyme A as the acetyl donor [10] [13].

Enzyme NameSubstrateProductCofactorReference
Tyrosine ammonia lyaseL-Tyrosinep-Coumaric acidNone [1] [10]
p-Coumarate 3-hydroxylasep-Coumaric acidCaffeic acidO2, NADPH [1] [10]
Caffeic acid O-methyltransferaseCaffeic acidFerulic acidS-Adenosyl methionine [1] [10]
4-Hydroxycinnamoyl-CoA ligaseFerulic acidFeruloyl-CoAATP, CoA [1] [10]
Cinnamoyl-CoA reductaseFeruloyl-CoAConiferaldehydeNADPH [1] [10]
Cinnamyl alcohol dehydrogenaseConiferaldehydeConiferyl alcoholNAD(P)H [1] [10]
Coniferyl alcohol acetyltransferaseConiferyl alcoholConiferyl acetateAcetyl-CoA [10] [13]
Eugenol synthaseConiferyl acetateEugenolNADPH [10] [14]

Eugenol Synthase Activity and Regulation

The final step in eugenol biosynthesis involves the action of eugenol synthase, which catalyzes the reduction of coniferyl acetate to eugenol [10] [14]. This enzyme belongs to the structural family of nicotinamide adenine dinucleotide phosphate-dependent reductases and represents the key determinant of eugenol production capacity [10]. Research has demonstrated that eugenol synthase exhibits strict substrate specificity for coniferyl acetate, with limited activity toward other phenylpropanoid esters [10].

Genomic analysis of Syzygium aromaticum has revealed the presence of multiple eugenol synthase genes, with at least 15 putative eugenol synthase sequences identified in the clove genome [30] [32]. This gene family expansion potentially contributes to the exceptionally high eugenol content observed in clove tissues [30] [32]. Comparative genomic studies with related Syzygium species have shown that clove possesses significantly more eugenol synthase gene copies than other members of the genus [4] [30].

Transcriptional Regulation and Tissue-Specific Expression

The expression of eugenol biosynthetic genes in Syzygium aromaticum exhibits strong tissue-specific patterns [30] [32]. Transcriptomic analysis has revealed that genes encoding enzymes in the eugenol biosynthetic pathway are highly expressed in young leaves and developing buds [30] [32]. The coordinated expression of these genes suggests the presence of regulatory mechanisms that control the timing and location of eugenol production [30].

Research has identified several transcription factors that potentially regulate eugenol biosynthesis in clove [30] [32]. These regulatory proteins belong to various families, including MYB transcription factors that are known to control phenylpropanoid biosynthesis in other plant species [8] [12]. The tissue-specific expression patterns correlate with eugenol accumulation, supporting the hypothesis that transcriptional control represents a primary mechanism for regulating eugenol production [30] [32].

Eugenol Acetate Metabolism and Accumulation

Recent studies have proposed a novel mechanism involving eugenol acetate in the regulation of eugenol accumulation in Syzygium aromaticum [30] [32]. Eugenol acetate, formed through the acetylation of eugenol, may serve as a storage form that prevents the volatilization of eugenol from plant tissues [30] [32]. The subsequent hydrolysis of eugenol acetate by specific esterases and hydrolases contributes to the maintenance of high eugenol concentrations in mature tissues [32].

Metabolomic analysis has revealed that eugenol acetate concentrations are highest in young tissues, where biosynthetic gene expression is most active [30] [32]. As tissues mature, the gradual hydrolysis of eugenol acetate results in increased free eugenol content, despite reduced biosynthetic gene expression [32]. This mechanism provides a biochemical explanation for the sustained high eugenol content observed in mature clove tissues [30] [32].

Ecological Roles in Plant Defense Mechanisms

Antimicrobial Properties and Pathogen Resistance

2-methoxy-4-prop-2-enylphenol serves as a potent antimicrobial compound that provides broad-spectrum protection against various plant pathogens [16] [22]. The compound exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria through multiple mechanisms of action [16] [18] [22]. Primary mechanisms include disruption of bacterial cell membranes, interference with cell wall synthesis, and inhibition of biofilm formation [16] [18].

Research has demonstrated that eugenol effectively inhibits the growth of numerous plant pathogenic bacteria at relatively low concentrations [17] [19] [22]. The compound's antimicrobial activity extends to fungal pathogens, where it disrupts membrane integrity and induces lipid peroxidation [16] [22]. Studies have shown that eugenol can completely eliminate certain fungal pathogens within hours of exposure, demonstrating its potent fungicidal properties [16].

The antimicrobial efficacy of 2-methoxy-4-prop-2-enylphenol has been validated against various agricultural pathogens [17] [19]. Field studies have indicated that plants with higher eugenol content exhibit increased resistance to bacterial and fungal infections [17] [19]. This natural resistance mechanism reduces the need for synthetic antimicrobial treatments and contributes to sustainable agricultural practices [19].

Insect Deterrent and Antiherbivory Effects

The defensive properties of 2-methoxy-4-prop-2-enylphenol extend to protection against insect herbivores [20] [21]. The compound functions as both a feeding deterrent and a contact toxin for various insect species [20] [21]. Research has documented significant insecticidal activity against stored product pests, including various beetles and moths that commonly damage agricultural commodities [20].

Studies have shown that eugenol exhibits complete mortality against certain insect species within days of exposure [20]. The compound's mode of action involves disruption of insect nervous system function and interference with normal physiological processes [20]. The effectiveness of eugenol as an insect deterrent has led to its investigation as a natural alternative to synthetic insecticides [20] [21].

The antiherbivory effects of 2-methoxy-4-prop-2-enylphenol contribute significantly to plant fitness and survival [21]. Plants producing high levels of eugenol experience reduced herbivore damage compared to those with lower eugenol content [21]. This protection mechanism allows plants to allocate more resources to growth and reproduction rather than tissue repair [21].

Pathogen TypeMechanism of ActionEffectivenessReference
Gram-positive bacteriaCell membrane disruptionHigh [16] [22]
Gram-negative bacteriaCell wall destruction, biofilm inhibitionHigh [16] [18] [22]
Fungi (Candida albicans)Membrane integrity disruption, lipid peroxidationHigh [16] [22]
Fungi (Saccharomyces cerevisiae)Free radical cascade, membrane lesionsModerate to High [16] [22]
Plant pathogensAntimicrobial compound accumulationHigh [17] [19] [22]
Stored product insectsContact toxicity, feeding deterrentModerate to High [20] [21]
NematodesDirect toxicity at low concentrationsHigh [21]

Stress Response and Plant Resilience

Beyond direct antimicrobial and insecticidal properties, 2-methoxy-4-prop-2-enylphenol plays important roles in plant stress responses [5] [19] [23]. The compound functions as an antioxidant, helping plants cope with oxidative stress induced by various environmental factors [5] [19]. Research has shown that eugenol can enhance plant tolerance to salt stress by maintaining cellular redox homeostasis [5] [19] [23].

Studies have demonstrated that exogenous application of eugenol can improve plant performance under stressful conditions [5] [23]. The compound activates antioxidative enzyme systems and promotes the accumulation of osmoprotectant compounds [5] [23]. These physiological changes contribute to enhanced stress tolerance and improved plant survival under adverse conditions [5] [19].

The role of 2-methoxy-4-prop-2-enylphenol in plant immune priming has recently gained attention [17]. Research has shown that eugenol can function as a priming agent, enhancing plant resistance to subsequent pathogen attacks [17]. This priming effect occurs through activation of defense-related signaling pathways, including those mediated by salicylic acid and jasmonic acid [17].

Nematode Control and Soil-Borne Pathogen Management

2-methoxy-4-prop-2-enylphenol exhibits significant nematicidal properties, providing protection against soil-borne nematode pests [21]. The compound demonstrates direct toxicity to nematodes at concentrations that do not adversely affect plant growth [21]. This selective toxicity makes eugenol an attractive option for managing nematode populations in agricultural systems [21].

Research has documented the effectiveness of eugenol against various plant-parasitic nematode species [21]. The compound's nematicidal activity involves disruption of nematode nervous system function and interference with reproductive processes [21]. Field applications of eugenol-containing materials have shown promising results for nematode management in crop production systems [21].

Physical Description

Liquid

Density

1.052-1.070 at 20/20 °C (Cassia oil); 1.037-1.053 at 20/20 °C (Cinnamon leaf oil); 1.010-1.030 at 25/25 °C (Cinnamon bark oil)

GHS Hazard Statements

Aggregated GHS information provided by 324 companies from 8 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 324 companies. For more detailed information, please visit ECHA C&L website;
Of the 7 notification(s) provided by 323 of 324 companies with hazard statement code(s):;
H311 (12.69%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H312 (87%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (99.69%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (87.93%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (16.1%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic Irritant

Acute Toxic;Irritant

Other CAS

8015-91-6
8007-80-5

Use Classification

Cosmetics -> Hair conditioning; Masking; Oral care

Methods of Manufacturing

/ESSENTIAL OIL/ OBTAINED BY STEAM DISTILLATION OF THE BARK WITH YIELDS OF 0.5-1.0%.
Cinnamon bark oil (8007-80-5) is obtained by steam distillation of the dried inner bark of the cinnamon tree. Cassia oil is obtained by steam distillation of the leaves and twigs of Cinnamomum cassia Blume. Cinnamon leaf oil is obtained by steam distillation of the cinnamon tree Cinnamomum zeylanicum.

General Manufacturing Information

Cassia oil: ACTIVE
/CINNAMON/ CINNAMON BARK- CEYLON, SAIGON, & CHINESE: GRAS (I), (II); CINNAMON LEAF- CEYLON, SAIGON, & CHINESE: GRAS (II).
SINCE LEAD CONTAINERS ARE USUALLY USED WHEN OIL IS SHIPPED FROM CHINA, A TEST FOR HEAVY METALS IS NECESSARY.
THE POUNDS OF /CINNAMON CEYLON/ ESSENTIAL OIL NEEDED TO REPLACE 100 LB OF DRY COMMERCIAL QUALITY SPICE OR HERB IS 0.5 LB.
REPORTED USES: CINNAMON BARK OIL...IN...NON-ALCOHOLIC BEVERAGES 5.5 PPM; ICE CREAM, ICES, ETC 18 PPM; CANDY 80 PPM; BAKED GOODS 110 PPM; CHEWING GUM 620 PPM; CONDIMENTS 25 PPM; MEATS 50 PPM.
REPORTED USES: CINNAMON LEAF OIL...IN...NON-ALCOHOLIC BEVERAGES 6.8 PPM; ICE CREAM, ICES, ETC 3.4 PPM; CANDY 32 PPM; BAKED GOODS 54 PPM; GELATINS & PUDDINGS 0.20 PPM; CHEWING GUM 160-520 PPM; CONDIMENTS 20-78 PPM; PICKLES 32-48 PPM; SPICED FRUITS 3.0 PPM.

Analytic Laboratory Methods

OFFICIAL FINAL ACTION. METHOD 1 & 2 DETERMINATION OF SPECIFIC GRAVITY; METHOD 3, GAS CHROMATOGRAPHY. 19.112. MEASUREMENT OF OIL USING BABCOCK MILK TEST BOTTLE.
AOAC 950.45. Alcohol in Cassia, Cinnamon, and Clove Extracts.
AOAC 932.10. Oil in Cassia, Cinnamon, and Clove Extracts.

Storage Conditions

KEEP WELL CLOSED, COOL, & PROTECTED FROM LIGHT

Stability Shelf Life

DARKENS & THICKENS ON EXPOSURE TO AIR
GOOD TO FAIR /CINNAMON LEAF, OIL/

Dates

Modify: 2023-08-15

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